molecular formula C17H17NO2 B15348073 3-Acetylamino-1,3-diphenyl-1-propanone CAS No. 91875-48-8

3-Acetylamino-1,3-diphenyl-1-propanone

Cat. No.: B15348073
CAS No.: 91875-48-8
M. Wt: 267.32 g/mol
InChI Key: AGPADOSSJFUOHL-UHFFFAOYSA-N
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Description

3-Acetylamino-1,3-diphenyl-1-propanone is a chemical compound with the molecular formula C17H17NO2O and a molecular weight of 267.328 g/mol. This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylamino-1,3-diphenyl-1-propanone typically involves the reaction of 1,3-diphenyl-1-propanone with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylamino-1,3-diphenyl-1-propanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like hydroxylamine (NH2OH) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of amides or esters.

Scientific Research Applications

3-Acetylamino-1,3-diphenyl-1-propanone is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in biochemical assays, and a precursor in the development of pharmaceuticals and agrochemicals. Its applications extend to the study of enzyme mechanisms, drug discovery, and the synthesis of complex organic molecules.

Mechanism of Action

3-Acetylamino-1,3-diphenyl-1-propanone is structurally similar to other compounds such as 1,3-diphenyl-1-propanone and 3-aminophenyl-1-propanone. its unique acetylamino group imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the acetyl group enhances its reactivity and stability, making it a valuable tool in research and industrial applications.

Comparison with Similar Compounds

  • 1,3-Diphenyl-1-propanone

  • 3-Aminophenyl-1-propanone

  • 3-Hydroxy-1,3-diphenyl-1-propanone

This comprehensive overview highlights the significance of 3-Acetylamino-1,3-diphenyl-1-propanone in various scientific and industrial fields. Its unique properties and versatile applications make it an important compound in the realm of chemical research and development.

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Properties

CAS No.

91875-48-8

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-(3-oxo-1,3-diphenylpropyl)acetamide

InChI

InChI=1S/C17H17NO2/c1-13(19)18-16(14-8-4-2-5-9-14)12-17(20)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,19)

InChI Key

AGPADOSSJFUOHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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